molecular formula C9H15N3O B13101043 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine CAS No. 93034-75-4

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine

Cat. No.: B13101043
CAS No.: 93034-75-4
M. Wt: 181.23 g/mol
InChI Key: BZRFTBQBTGCWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and a methyl group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazine derivative with isopropyl and methyl groups, followed by the introduction of a methoxy group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine derivative with additional oxygen-containing groups, while reduction might yield a more saturated pyrazine derivative.

Scientific Research Applications

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as antimicrobial or antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

93034-75-4

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

6-methoxy-5-methyl-3-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C9H15N3O/c1-5(2)7-8(10)12-9(13-4)6(3)11-7/h5H,1-4H3,(H2,10,12)

InChI Key

BZRFTBQBTGCWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(C)C)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.